molecular formula C16H14BrFO3 B3680538 3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde

3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B3680538
M. Wt: 353.18 g/mol
InChI Key: XWDVEWXGYBRVRN-UHFFFAOYSA-N
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Description

3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H14BrFO3. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a fluorobenzyl ether group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

3-bromo-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-4-3-5-13(18)6-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDVEWXGYBRVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and 3-fluorobenzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 3-fluorobenzyl bromide is added to a solution of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and potassium carbonate in DMF. The mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours.

    Purification: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as ethyl acetate. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.

Major Products Formed

    Oxidation: 3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid.

    Reduction: 3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzyl alcohol.

    Substitution: 3-azido-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde.

Scientific Research Applications

3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents for biological studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the bromine, ethoxy, and fluorobenzyl groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-ethoxy-4-hydroxybenzaldehyde
  • 3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde
  • 3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

Uniqueness

3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde is unique due to the specific positioning of the fluorobenzyl group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde
Reactant of Route 2
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3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde

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